PD50 Comparison: Sulfonylthiourea Derivative of 1-Adamantylthiourea vs. Amantadine in Murine Influenza Model
In a direct head-to-head in vivo comparison, the 3-substituted 1-adamantylthiourea derivative 'Compound 7' (1-adamantyl-3-(4-aminophenylsulfonyl)thiourea) demonstrated a Protective Dose 50 (PD50) of 16 mg/kg (intraperitoneal, ip) and 35 mg/kg (oral, po) against influenza A2/Asian/J305 virus in mice. The benchmark drug amantadine showed PD50 values of 6 mg/kg (ip) and 4 mg/kg (po) in the same model [1].
| Evidence Dimension | In Vivo Antiviral Efficacy (PD50) |
|---|---|
| Target Compound Data | Compound 7 (derivative): 16 mg/kg (ip); 35 mg/kg (po) |
| Comparator Or Baseline | Amantadine: 6 mg/kg (ip); 4 mg/kg (po) |
| Quantified Difference | Compound 7 PD50 is 2.67-fold higher (ip) and 8.75-fold higher (po) than amantadine. |
| Conditions | Murine model infected with influenza A2/Asian/J305 virus; prophylactic treatment schedule. |
Why This Matters
This data provides a quantitative benchmark for the antiviral potential of 1-adamantylthiourea derivatives, confirming that strategic substitution yields compounds with in vivo protective efficacy in the same order of magnitude as the established drug amantadine, which is essential for selecting this scaffold for further antiviral development programs.
- [1] Tilley, J. W., Levitan, P., & Kramer, M. J. (1979). Adamantylthiourea derivatives as antiviral agents. *Journal of Medicinal Chemistry*, 22(8), 1009-1010. View Source
